REACTION_SMILES
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[Al+3:15].[Cl-:14].[Cl-:16].[Cl-:17].[Cl:1][CH2:2][C:3](=[O:4])[NH:5][c:6]1[cH:7][c:8]([F:13])[c:9]([CH3:12])[cH:10][cH:11]1.[ClH:18]>>[CH2:2]1[C:3](=[O:4])[NH:5][c:6]2[cH:7][c:8]([F:13])[c:9]([CH3:12])[cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(NC(=O)CCl)cc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc2c(cc1F)NC(=O)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |